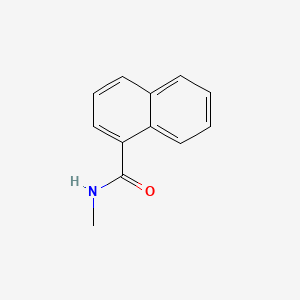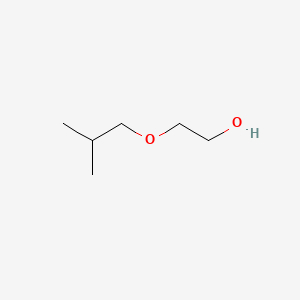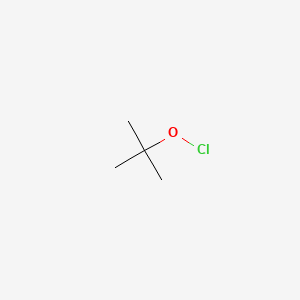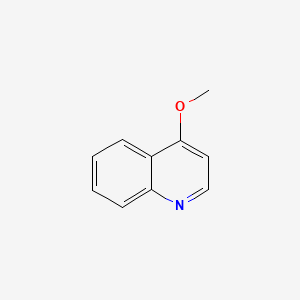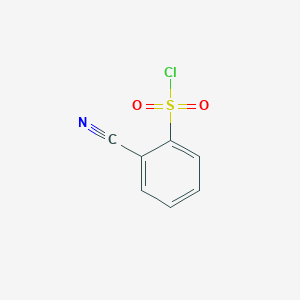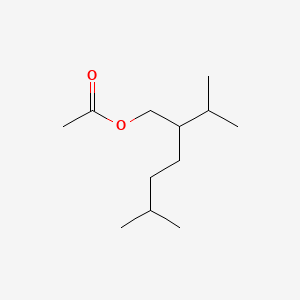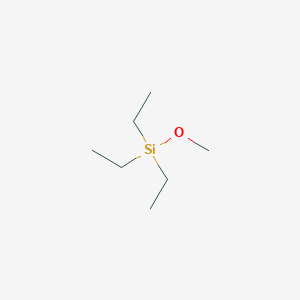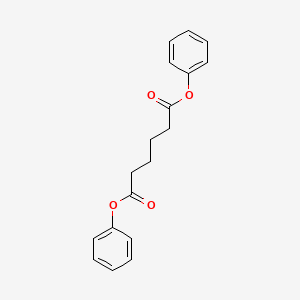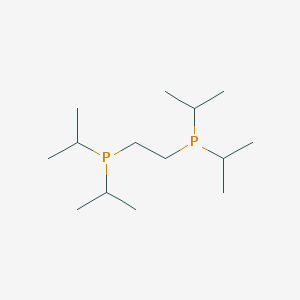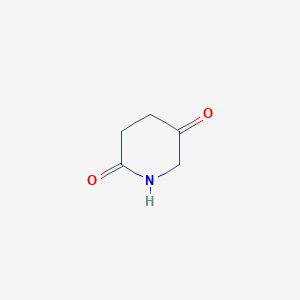
3-苯基-2-恶唑烷酮
描述
3-Phenyl-2-oxazolidinone is a compound with the formula C9H9NO2 and a molecular weight of 163.1733 . It is characterized by a five-member heterocyclic ring . Oxazolidinones, including 3-Phenyl-2-oxazolidinone, have several biological applications in medicinal chemistry .
Synthesis Analysis
Oxazolidinones have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various methods for the synthesis of oxazolidinones have been reported .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-oxazolidinone includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis
Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .Physical And Chemical Properties Analysis
3-Phenyl-2-oxazolidinone is a solid crystalline substance . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用
抗生素开发
3-苯基-2-恶唑烷酮: 是开发恶唑烷酮类抗生素的关键骨架 。这些抗生素以其对抗多重耐药革兰氏阳性菌的有效性而闻名,包括对其他抗生素类别具有耐药性的菌株。恶唑烷酮环结构对于抗生素活性至关重要,因为它可以抑制细菌细胞中的蛋白质合成。
结核病治疗
这种化合物在创建用于治疗多重耐药结核病 (MDR-TB) 的类似物方面发挥了重要作用 。恶唑烷酮的衍生物,如苏特唑和利奈唑胺,在临床试验中显示出前景,为对抗这种全球性健康威胁提供了新的希望。
癌症研究
正在探索恶唑烷酮衍生物的潜在抗癌特性 。这些化合物干扰蛋白质合成的能力使它们成为靶向癌细胞的候选药物,癌细胞需要高水平的蛋白质合成才能快速生长。
神经疾病
3-苯基-2-恶唑烷酮的多功能性扩展到神经应用,其衍生物正在研究其神经保护作用 。这些化合物可以通过保护神经组织免受损伤,为神经退行性疾病提供治疗益处。
抗炎剂
研究表明恶唑烷酮衍生物可以作为抗炎剂 。它们的化学结构使它们能够调节身体的炎症反应,这可能导致慢性炎症性疾病的新疗法。
代谢性疾病管理
有证据表明,3-苯基-2-恶唑烷酮可能是 2 型糖尿病的治疗剂 。它在调节代谢途径中的作用可能使其成为管理这种广泛存在的代谢紊乱的重要组成部分。
分析化学
在分析化学领域,3-苯基-2-恶唑烷酮及其衍生物用作标准品和试剂 。它们在高效液相色谱 (HPLC) 中特别有用,用于测定复杂混合物中的各种物质。
工业合成
该化合物在合成用于各种工业应用的更复杂分子中用作中间体 。它在不同条件下的反应性和稳定性使其成为化学制造过程中的宝贵构建模块。
作用机制
Target of Action
3-Phenyl-2-oxazolidinone, like other oxazolidinones, primarily targets the peptidyl transferase center of the large bacterial ribosome subunit . This target is encoded by multiple rRNA genes, which apparently minimizes the development of resistance at the target level .
Mode of Action
3-Phenyl-2-oxazolidinone inhibits protein synthesis by binding at the P site at the ribosomal 50S subunit . This interaction prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 3-Phenyl-2-oxazolidinone is the protein synthesis pathway in bacteria. By binding to the ribosomal 50S subunit, 3-Phenyl-2-oxazolidinone disrupts the formation of the 70S initiation complex, which is crucial for the translation process . This disruption leads to the inhibition of protein synthesis, affecting the growth and survival of the bacteria .
Result of Action
The primary result of 3-Phenyl-2-oxazolidinone’s action is the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes 3-Phenyl-2-oxazolidinone effective against a wide range of multidrug-resistant Gram-positive pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-2-oxazolidinone. For instance, the presence of other drugs metabolized by the cytochrome P450 pathway could potentially affect the action of 3-Phenyl-2-oxazolidinone . .
安全和危害
生化分析
Cellular Effects
Oxazolidinones have been shown to have potent activity against a wide range of multidrug-resistant Gram-positive pathogens . They inhibit protein synthesis by acting on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex .
Molecular Mechanism
The one-pot conversion of carbon dioxide, ethylene oxide, and aniline to 3-Phenyl-2-oxazolidinone has been explored using DFT methods .
Temporal Effects in Laboratory Settings
Oxazolidinones have been shown to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Dosage Effects in Animal Models
The effects of 3-Phenyl-2-oxazolidinone at different dosages in animal models are not well-documented. A dose-dependent effect of contezolid, another oxazolidinone, was observed in a thigh infection model of S. aureus-infected mice .
Metabolic Pathways
The in vivo metabolism of MRX-I, another oxazolidinone, is primarily associated with oxidative opening of the 2,3-dihydropyridin-4-one C-ring .
Transport and Distribution
Oxazolidinones have been shown to have good tissue and organ penetration .
属性
IUPAC Name |
3-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCGHLIHJJIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220568 | |
| Record name | 3-Phenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
703-56-0 | |
| Record name | 3-Phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-oxazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 703-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 703-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenyl-2-oxazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4K6346AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 3-Phenyl-2-oxazolidinones?
A1: A prevalent method involves reacting phenyl isocyanate with an epoxide. For instance, reacting phenyl isocyanate with (2,3-Epoxypropyl)phenyl ether yields 5-Phenoxymethyl-3-phenyl-2-oxazolidinone. This reaction can be catalyzed by various agents, including aluminium chloride, aluminium isopropoxide, pyridine, tetramethylammonium iodide, or calcium ethoxide. Research suggests calcium ethoxide in toluene provides the highest yields. []
Q2: How do the substituents on the 2-oxazolidinone ring affect its fragmentation pattern in mass spectrometry?
A2: The fragmentation pattern is heavily influenced by the substituent at the 5-position:
- 5-Aryl substituents: Compounds like 5-Aryl-3-phenyl-2-oxazolidinones exhibit both carbon dioxide elimination (α-decomposition) and α-cleavage (releasing carbon monoxide and an aldehyde) in roughly equal proportions. []
- 5-Alkyl/Alkylidene substituents: These derivatives primarily undergo carbon dioxide elimination. []
- 4-Aryl substituents: 4-Aryl-3-phenyl-2-oxazolidinones favor α-cleavage as the dominant fragmentation pathway. []
Q3: Can 3-Phenyl-2-oxazolidinones be synthesized through environmentally friendly methods?
A3: Yes, research indicates that ionic liquids like BmimBr and BmimOAc can effectively catalyze the synthesis of 3-Phenyl-2-oxazolidinone from carbon dioxide, ethylene oxide, and aniline. [] This one-pot reaction proceeds through parallel pathways involving ethylene carbonate and 2-phenylamino-ethanol intermediates, with BmimBr facilitating the initial steps and BmimOAc driving the final cyclization to the 2-oxazolidinone. This method aligns with green chemistry principles by utilizing carbon dioxide as a feedstock. []
Q4: How does the structure of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones impact their Monoamine Oxidase (MAO) inhibitory activity?
A4: Studies exploring 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, analogs of the antidepressant toloxatone, reveal that most derivatives exhibit higher inhibitory activity towards MAO-A compared to MAO-B. [] Notably, the (R)-enantiomer of 5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone demonstrates significantly higher potency than toloxatone in inhibiting MAO-A. [] This highlights the importance of stereochemistry and specific substituents in influencing the biological activity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

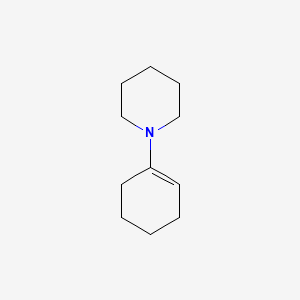
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)

